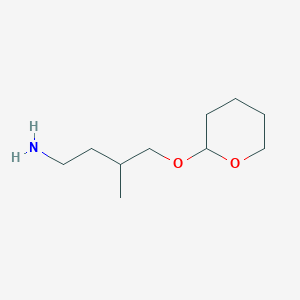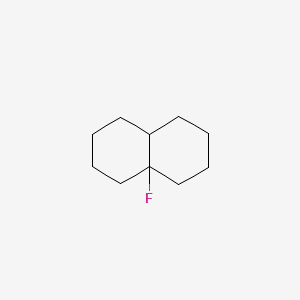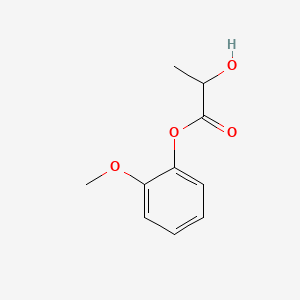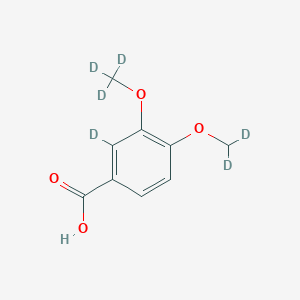
3-Methyl-4-(oxan-2-yloxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(oxan-2-yloxy)butan-1-amine, also known as (3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine, is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.279 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a butan-1-amine chain, with a methyl group at the third carbon position.
Métodos De Preparación
The synthesis of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methyl-1-butanol with oxane-2-ol in the presence of a suitable catalyst to form the oxane ring. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the first carbon position . Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Análisis De Reacciones Químicas
3-Methyl-4-(oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-4-(oxan-2-yloxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 3-Methyl-4-(oxan-2-yloxy)butan-1-amine include:
Butan-1-amine: A simpler amine without the oxane ring.
3-Methylbutan-1-amine: Similar structure but lacks the oxane ring.
4-(Oxan-2-yloxy)butan-1-amine: Similar structure but without the methyl group at the third carbon position. The presence of the oxane ring and the methyl group at the third carbon position makes this compound unique in terms of its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-methyl-4-(oxan-2-yloxy)butan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3 |
Clave InChI |
ZCZPRAUWWCCPQT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)COC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)





![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)




![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
